molecular formula C16H18N4O6S2 B322904 N,N'-bis(4-sulfamoylphenyl)butanediamide

N,N'-bis(4-sulfamoylphenyl)butanediamide

Cat. No.: B322904
M. Wt: 426.5 g/mol
InChI Key: ZFPVSOBSHCKYGY-UHFFFAOYSA-N
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Description

N,N'-bis(4-sulfamoylphenyl)butanediamide is a symmetrical alkanediamide derivative featuring a four-carbon (butanediamide) backbone with 4-sulfamoylphenyl groups attached to both terminal nitrogen atoms. The sulfamoyl (SO₂NH₂) moiety is a hallmark of sulfonamide-based pharmaceuticals, often associated with antibacterial, diuretic, or enzyme-inhibiting properties .

The compound’s extended alkyl chain and polar sulfamoyl groups suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Such properties are critical for biological activity, as seen in analogs like N,N'-bis(3,4-dichlorophenyl)butanediamide, which inhibits oxygen evolution in chloroplasts , and N,N'-diarylbutanediamides with antimalarial activity .

Properties

Molecular Formula

C16H18N4O6S2

Molecular Weight

426.5 g/mol

IUPAC Name

N,N//'-bis(4-sulfamoylphenyl)butanediamide

InChI

InChI=1S/C16H18N4O6S2/c17-27(23,24)13-5-1-11(2-6-13)19-15(21)9-10-16(22)20-12-3-7-14(8-4-12)28(18,25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,17,23,24)(H2,18,25,26)

InChI Key

ZFPVSOBSHCKYGY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variation: Propanediamide vs. Butanediamide

The length of the alkanediamide backbone significantly influences biological activity and physicochemical properties. For example:

  • N,N'-bis(4-sulfamoylphenyl)propanediamide (three-carbon chain) shares functional groups with the target compound but exhibits reduced lipophilicity.
  • N,N'-bis(3,4-dichlorophenyl)butanediamide (four-carbon chain) demonstrates that longer chains improve antimalarial activity compared to ethanediamide (two-carbon) derivatives. However, in spinach chloroplasts, increased chain length correlates with decreased oxygen evolution inhibition, likely due to reduced solubility .

Table 1: Impact of Alkanediamide Chain Length on Activity

Compound Chain Length Activity (Example) Key Reference
N,N'-bis(4-sulfamoylphenyl)propanediamide 3-carbon Discontinued (synthesis challenges?)
N,N'-bis(4-sulfamoylphenyl)butanediamide 4-carbon Inferred antimycobacterial potential
N,N'-bis(3,4-dichlorophenyl)butanediamide 4-carbon Spinach chloroplast OER inhibition

Substituent Effects: Sulfamoyl vs. Other Functional Groups

The 4-sulfamoylphenyl group distinguishes the target compound from analogs with halogens, nitro groups, or heterocycles. Key comparisons include:

  • N,N'-bis(3,4-dichlorophenyl)butanediamide : Chlorine substituents enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .
  • 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide : Pyridine rings introduce metal-chelating properties, enabling antifungal activity in metal complexes .
  • Cyclopropane-containing sulfamoylphenyl derivatives (e.g., 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): Rigid cyclopropane cores improve thermal stability (melting points: 156–220°C) and may enhance target binding .

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituent Melting Point (°C) Notable Activity Reference
This compound 4-SO₂NH₂Ph N/A Hypothesized enzyme inhibition
2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide Pyridin-4-ylcarbonyl N/A Antifungal (metal complexes)
N-(4-sulfamoylphenyl)cyclopropane derivatives Cyclopropane + SO₂NH₂Ph 156–220 Antibacterial

Preparation Methods

Direct Amidation via Succinic Acid Dichloride

The most straightforward route involves reacting succinic acid dichloride with 4-aminobenzenesulfonamide. This method leverages the high reactivity of acid chlorides to form amide bonds under anhydrous conditions.

Procedure :

  • Step 1 : Succinic acid is treated with thionyl chloride (SOCl₂) to generate succinic acid dichloride.

  • Step 2 : The dichloride is reacted with two equivalents of 4-aminobenzenesulfonamide in tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a HCl scavenger.

  • Step 3 : The mixture is stirred for 12–24 hours at room temperature, followed by filtration and recrystallization from ethanol/water.

Challenges :

  • Side reactions due to residual moisture.

  • Poor solubility of 4-aminobenzenesulfonamide in non-polar solvents.

Optimization :

  • Use of dimethylformamide (DMF) as a co-solvent improves reactant solubility.

  • Gradual addition of TEA minimizes local overheating.

Stepwise Coupling Using Carbodiimide Reagents

For better control over regioselectivity, a stepwise approach employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) is preferred.

Procedure :

  • Step 1 : Activate one carboxylic acid group of succinic acid with EDCl/HOBt in DMF.

  • Step 2 : React with 4-aminobenzenesulfonamide to form the monoamide intermediate.

  • Step 3 : Repeat the activation and coupling for the second amine group.

Advantages :

  • Higher yields (75–85%) compared to the dichloride method.

  • Reduced side products from over-reactivity.

Key Data :

ParameterValueSource
Reaction Time48 hours
Yield82%
Purity (HPLC)98.5%

Sulfamoylation Strategies

Nucleophilic Substitution with Sulfamoyl Chloride

The sulfamoyl group (-SO₂NH₂) is introduced via reaction of aniline derivatives with sulfamoyl chloride (ClSO₂NH₂).

Procedure :

  • Step 1 : Protect the aniline’s amine group using a tert-butoxycarbonyl (Boc) group.

  • Step 2 : React with sulfamoyl chloride in dichloromethane (DCM) at -10°C.

  • Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA).

Challenges :

  • Sulfamoyl chloride’s moisture sensitivity necessitates inert conditions.

  • Competing side reactions at elevated temperatures.

Optimization :

  • Use of molecular sieves to absorb residual moisture.

  • Slow addition of sulfamoyl chloride to prevent exothermic runaway.

Metal-Catalyzed Sulfamoylation

Palladium-catalyzed coupling reactions enable sulfamoylation under milder conditions.

Procedure :

  • Step 1 : Treat 4-bromoaniline with sulfamoyl chloride in the presence of Pd(OAc)₂ and Xantphos.

  • Step 2 : Heat at 80°C in toluene for 6 hours.

Key Data :

ParameterValueSource
Catalyst Loading5 mol% Pd(OAc)₂
Yield68%
Selectivity>95%

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

Conditions :

  • Solvent Ratio: 3:1 ethanol/water

  • Recovery: 70–75%

  • Purity: 99% (by HPLC)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 2H, SO₂NH₂), 8.1 (d, 4H, Ar-H), 7.8 (d, 4H, Ar-H), 2.6 (t, 4H, CH₂), 1.9 (quin, 2H, CH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patent US20240000946A1 highlights the use of continuous flow reactors for enhanced mixing and heat transfer.

Parameters :

ParameterValueSource
Residence Time30 minutes
Temperature50°C
Throughput10 kg/day

Applications and Derivatives

N,N'-Bis(4-sulfamoylphenyl)butanediamide serves as a precursor for carbonic anhydrase inhibitors and antimalarial agents. Derivatives with modified linkers (e.g., PEG-based) exhibit improved pharmacokinetic profiles .

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